APG-2449

Kinase selectivity Kd values ALK

APG-2449 is an orally bioavailable multikinase inhibitor targeting ALK, ROS1, and FAK, with clinical Phase 1 data showing activity in NSCLC resistant to second-generation ALK inhibitors. Its unique dual mechanism addresses both kinase-dependent and bypass resistance pathways. With demonstrated blood-brain barrier penetration, it is essential for research on CNS metastasis and overcoming ALK TKI resistance. Procure this high-purity compound for advanced oncology and resistance mechanism studies.

Molecular Formula C33H42ClN5O4S
Molecular Weight 640.2 g/mol
CAS No. 2196186-84-0
Cat. No. B10860358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPG-2449
CAS2196186-84-0
Molecular FormulaC33H42ClN5O4S
Molecular Weight640.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2=CCN(CC2)C3CCOCC3)OC(C)C)NC4=NC=C(C(=N4)NC5=CC=CC=C5S(=O)(=O)C(C)C)Cl
InChIInChI=1S/C33H42ClN5O4S/c1-21(2)43-30-19-26(24-10-14-39(15-11-24)25-12-16-42-17-13-25)23(5)18-29(30)37-33-35-20-27(34)32(38-33)36-28-8-6-7-9-31(28)44(40,41)22(3)4/h6-10,18-22,25H,11-17H2,1-5H3,(H2,35,36,37,38)
InChIKeyYWPHBSHEGTZPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APG-2449: Preclinical and Clinical Profile of a Third-Generation FAK/ALK/ROS1 Inhibitor for Targeted Oncology Research


APG-2449 is a rationally engineered, orally bioavailable multikinase inhibitor with potent activity against ALK, ROS1, and FAK [1]. Preclinical evaluation demonstrates antitumor efficacy in non-small cell lung cancer (NSCLC) and ovarian cancer models, both as monotherapy and in combination regimens [2]. The compound has progressed to Phase 1 clinical evaluation (NCT03917043) in patients with advanced solid tumors, including those with ALK/ROS1 fusion-positive NSCLC resistant to second-generation ALK inhibitors [3].

APG-2449 Differentiation: Why Generic ALK or FAK Inhibitors Cannot Be Interchanged in Research and Clinical Development


APG-2449 exhibits a unique dual mechanism of action as both a potent ALK/ROS1 tyrosine kinase inhibitor and a FAK inhibitor, a combination not found in currently approved ALK TKIs [1]. This profile enables the compound to address ALK inhibitor resistance mechanisms, including both kinase-dependent (secondary ALK mutations) and kinase-independent (bypass signaling via FAK activation) pathways [2]. Unlike first- and second-generation ALK inhibitors (e.g., crizotinib, ceritinib, alectinib), APG-2449 demonstrates activity against a broad range of ALK resistance mutations and has shown clinical efficacy in patients with NSCLC who have progressed on second-generation ALK inhibitors [3]. Furthermore, APG-2449 penetrates the blood-brain barrier, achieving cerebrospinal fluid (CSF)-to-free plasma ratios indicative of CNS activity, which is critical for addressing brain metastases [4]. These differential features render generic substitution with earlier-generation ALK inhibitors or FAK-selective agents inappropriate for research models requiring comprehensive target engagement and for clinical development in resistant patient populations.

APG-2449 Quantitative Evidence Guide: Comparative Preclinical and Clinical Differentiation Data


Kinase Binding Affinity (Kd) and Selectivity Profile of APG-2449

In a KINOMEscan® profiling assay against 468 human kinases, APG-2449 demonstrated high-affinity binding to ALK, ROS1, and FAK with dissociation constants (Kd) of 1.6 nM, 0.81 nM, and 5.4 nM, respectively [1]. This profile confirms APG-2449 as a potent, direct inhibitor of its primary oncogenic targets, providing a clear biochemical rationale for its antitumor activity. No direct comparator Kd data is provided in this specific assay context; however, the data establish the quantitative target engagement basis for all downstream efficacy comparisons.

Kinase selectivity Kd values ALK ROS1 FAK Target engagement

In Vivo Antitumor Durability in ALK-G1202R Mutant Xenograft Model Compared to Alectinib and Lorlatinib

In a crizotinib-resistant patient-derived xenograft (PDX) model harboring the ALK-G1202R mutation (LU-01-0582R), APG-2449 administered at 100 mg/kg daily achieved 100% complete response (mCR) in 5/5 mice as early as Day 11 of treatment [1]. Lorlatinib (3 mg/kg) and alectinib (50 mg/kg) also achieved 100% mCR, but disease progression was observed in the lorlatinib group on Day 39, whereas APG-2449 and alectinib-treated tumors remained unpalpable [1]. This indicates comparable initial efficacy but suggests a durability advantage over lorlatinib in this model.

ALK G1202R Drug resistance Xenograft Durability of response

Superior In Vivo Durability in Crizotinib-Resistant Tumors Without Secondary ALK Mutations Compared to Ceritinib and Ensartinib

In mice bearing crizotinib-resistant LU-01-0582R tumors (lacking secondary ALK mutations), APG-2449 (100 mg/kg) achieved 100% complete response (mCR), which was sustained up to Day 66 (study endpoint) [1]. Ceritinib (50 mg/kg) and ensartinib (50 mg/kg) also demonstrated potent initial antitumor activity (100% and 80% mCR, respectively), but disease progression occurred in both groups on Day 59 [1]. APG-2449 thus exhibited greater durability of response compared to these second-generation ALK inhibitors in this resistant setting.

ALK inhibitor resistance Non-mutational resistance Durability Xenograft

Clinical Efficacy in Second-Generation ALK Inhibitor-Resistant NSCLC

In a Phase 1 clinical trial (NCT03917043), 22 patients with NSCLC resistant to second-generation ALK inhibitors (without ALK compound mutations or bypass pathway activation) were treated with APG-2449 at the recommended Phase 2 dose (1200 mg daily) [1]. The objective response rate (ORR) was 45.5% (10/22 partial responses), and median progression-free survival (mPFS) was 13.6 months [1]. For comparison, in separate clinical studies, lorlatinib, a third-generation ALK TKI, demonstrated an ORR of 37.7% to 39.6% in patients who had received at least one prior second-generation ALK inhibitor [2].

ALK TKI resistance Phase 1 Objective response rate Progression-free survival

Intracranial Activity and Brain Penetration in Patients with NSCLC and Brain Metastases

Pharmacokinetic analysis in the Phase 1 study confirmed that APG-2449 penetrates the blood-brain barrier, with a cerebrospinal fluid (CSF)-to-free plasma ratio ranging from 0.65 to 1.66 [1]. Clinically, among 12 patients with brain metastases treated at the recommended Phase 2 dose (1200 mg), 9 achieved intracranial partial response, for an intracranial ORR (iORR) of 75.0% [1]. For comparison, lorlatinib, known for excellent CNS penetration, demonstrated an iORR of 56.1% in patients with prior second-generation ALK TKI treatment in a Phase II study [2].

Brain metastases Blood-brain barrier CNS penetration Intracranial ORR

Distinct FAK Pathway Inhibition Compared to FAK-Selective Inhibitor Defactinib

In PA-1 ovarian cancer cells, APG-2449 downregulated Y397-FAK autophosphorylation and downstream signaling components (p-AKT, p-ERK1/2, p-STAT3) [1]. Notably, APG-2449 inhibited p-AKT more potently than the FAK-selective inhibitor defactinib, whereas defactinib inhibited p-FAK to a greater extent than APG-2449 [1]. This suggests that the multi-kinase profile of APG-2449 (targeting ALK/ROS1/FAK) results in a distinct pharmacologic signature, with differential effects on downstream AKT signaling that may contribute to enhanced combination activity with chemotherapeutics such as paclitaxel in ovarian cancer models [1].

FAK inhibition Signaling pathways Combination therapy Ovarian cancer

APG-2449 Recommended Research and Preclinical/Clinical Development Applications


Overcoming Second-Generation ALK Inhibitor Resistance in NSCLC

APG-2449 is specifically suited for research and clinical development in NSCLC models and patients who have developed resistance to second-generation ALK inhibitors (e.g., ceritinib, alectinib, brigatinib). Preclinical evidence shows superior durability compared to ceritinib and ensartinib in crizotinib-resistant tumors lacking secondary mutations [1], and clinical Phase 1 data demonstrate an ORR of 45.5% and mPFS of 13.6 months in patients with second-generation ALK inhibitor-resistant disease [2]. This positions APG-2449 as a candidate for post-second-generation ALK TKI therapy, particularly in populations where non-mutational resistance mechanisms or bypass pathway activation (e.g., via FAK) are suspected.

Targeting Brain Metastases in ALK-Positive NSCLC

The demonstrated blood-brain barrier penetration of APG-2449 (CSF-to-free plasma ratio 0.65-1.66) and high intracranial ORR (75.0%) in patients with brain metastases [1] support its application in research focused on CNS involvement in ALK-driven cancers. This includes studies investigating mechanisms of brain metastasis colonization and therapeutic strategies for CNS progression, where earlier-generation ALK inhibitors (e.g., crizotinib) show limited intracranial activity. APG-2449 may serve as a comparator or combination partner in models of ALK-positive NSCLC with established brain metastases.

Combination Therapy for Platinum-Resistant Ovarian Cancer

Preclinical data demonstrate that APG-2449 sensitizes ovarian xenograft tumors to paclitaxel by reducing cancer stem cell populations (CD44+ and ALDH1+) and exhibits activity in tumors insensitive to carboplatin [1]. Furthermore, APG-2449 shows a distinct FAK inhibition profile compared to FAK-selective inhibitors, with more potent suppression of downstream AKT signaling [2]. These findings support the use of APG-2449 in combination regimens with taxanes for platinum-resistant ovarian cancer research, and inform the design of clinical trials evaluating APG-2449 plus standard-of-care chemotherapy in this setting (e.g., ongoing Phase 1 study with pegylated liposomal doxorubicin, NCT03917043).

FAK-Dependent Tumor Models and Overcoming EGFR TKI Resistance

APG-2449's activity against FAK makes it a valuable tool for studying FAK-dependent tumor biology, including cell migration, invasion, and cancer stem cell maintenance. Preclinical studies have shown that APG-2449 enhances the antitumor effects of EGFR inhibitors (osimertinib) and MEK inhibitors (trametinib) in EGFR-mutant NSCLC xenograft models, and the triple combination overcomes osimertinib resistance [1]. This positions APG-2449 for research into bypass signaling-mediated resistance to EGFR TKIs and for the development of rational combination therapies in EGFR-mutant NSCLC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for APG-2449

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.